(2R)-3-phenyl-2-[2-(1,2,4-triazol-1-yl)propanoylamino]propanoic acid
Description
(2R)-3-phenyl-2-[2-(1,2,4-triazol-1-yl)propanoylamino]propanoic acid is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a phenyl group, a triazole ring, and a propanoic acid moiety, making it a versatile molecule for various chemical reactions and applications.
Properties
IUPAC Name |
(2R)-3-phenyl-2-[2-(1,2,4-triazol-1-yl)propanoylamino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-10(18-9-15-8-16-18)13(19)17-12(14(20)21)7-11-5-3-2-4-6-11/h2-6,8-10,12H,7H2,1H3,(H,17,19)(H,20,21)/t10?,12-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLBVQHIYUBYKJN-TVKKRMFBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)N2C=NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N[C@H](CC1=CC=CC=C1)C(=O)O)N2C=NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-phenyl-2-[2-(1,2,4-triazol-1-yl)propanoylamino]propanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving an azide and an alkyne under copper-catalyzed conditions.
Attachment of the phenyl group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.
Formation of the propanoic acid moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2R)-3-phenyl-2-[2-(1,2,4-triazol-1-yl)propanoylamino]propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The triazole ring and phenyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(2R)-3-phenyl-2-[2-(1,2,4-triazol-1-yl)propanoylamino]propanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (2R)-3-phenyl-2-[2-(1,2,4-triazol-1-yl)propanoylamino]propanoic acid involves its interaction with specific molecular targets and pathways. The triazole ring can interact with metal ions, influencing enzymatic activity. Additionally, the phenyl group can participate in π-π interactions with aromatic residues in proteins, affecting their function. The propanoic acid moiety can form hydrogen bonds with active site residues, further modulating biological activity.
Comparison with Similar Compounds
Similar Compounds
(2R)-3-phenyl-2-[2-(1,2,3-triazol-1-yl)propanoylamino]propanoic acid: Similar structure but with a different triazole ring.
(2R)-3-phenyl-2-[2-(1,2,4-oxadiazol-1-yl)propanoylamino]propanoic acid: Contains an oxadiazole ring instead of a triazole ring.
(2R)-3-phenyl-2-[2-(1,2,4-thiadiazol-1-yl)propanoylamino]propanoic acid: Features a thiadiazole ring.
Uniqueness
(2R)-3-phenyl-2-[2-(1,2,4-triazol-1-yl)propanoylamino]propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the triazole ring, in particular, allows for versatile interactions with various biological targets, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
